molecular formula C11H14ClIO2 B1324388 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene CAS No. 73523-71-4

2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene

Cat. No.: B1324388
CAS No.: 73523-71-4
M. Wt: 340.58 g/mol
InChI Key: KEFJKNAMJOXZNB-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with chloro, methoxy, and a 4-iodobutoxy group. The 4-iodobutoxy chain distinguishes it from simpler alkoxy derivatives, offering unique reactivity and physicochemical properties. This compound is likely employed in organic synthesis as a building block, particularly in cross-coupling reactions, due to the iodine atom’s role as a leaving group or coupling partner .

Properties

IUPAC Name

2-chloro-1-(4-iodobutoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClIO2/c1-14-9-4-5-11(10(12)8-9)15-7-3-2-6-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFJKNAMJOXZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCCCI)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633270
Record name 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73523-71-4
Record name 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene typically involves a multi-step process. One common method starts with the preparation of 4-methoxyphenol, which is then subjected to chlorination to introduce the chloro group at the second position. The next step involves the reaction of the chlorinated intermediate with 4-iodobutanol under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and iodo groups can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodo group can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The methoxy group can also contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length

  • 4-Chloro-1-iodo-2-methoxybenzene (CAS 52807-27-9): Substituents: Chloro (C4), iodo (C1), methoxy (C2). Comparison: The iodine is directly attached to the benzene ring, contrasting with the target compound’s iodine in a butoxy chain. This structural difference affects lipophilicity and reactivity; the butoxy chain enhances solubility in non-polar solvents and may increase steric hindrance in reactions .
  • 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene :

    • Substituents: Chloro (C1), 4-ethoxybenzyl (C2), iodo (C4).
    • Comparison: The ethoxybenzyl group introduces a bulky aromatic substituent, whereas the target’s 4-iodobutoxy chain provides flexibility. The latter may exhibit better pharmacokinetic properties in drug design due to reduced steric bulk .

Halogen and Alkoxy Variations

  • 2-Chloro-1-fluoro-4-methoxybenzene (CAS 186589-76-4): Substituents: Chloro (C2), fluoro (C1), methoxy (C4). Comparison: Replacement of iodine with fluorine reduces molecular weight and alters electronic effects.
  • 4-Bromo-2-chloro-1-methoxybenzene :

    • Substituents: Bromo (C4), chloro (C2), methoxy (C1).
    • Comparison: Bromine’s lower electronegativity compared to iodine may result in weaker leaving-group ability. The target’s iodine enhances utility in Ullmann or Suzuki-Miyaura couplings .

Functional Group Complexity

  • 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[d]imidazole :
    • Substituents: Chloro (C2), 4-methoxybenzyl (N1).
    • Comparison: The benzimidazole core is pharmacologically relevant, whereas the target’s simpler benzene ring focuses on synthetic versatility. The iodobutoxy group in the target may improve metabolic stability compared to benzyl groups .

Comparative Data Table

Compound Name Key Substituents Reactivity Highlights Potential Applications References
2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene Cl (C2), OCH3 (C4), 4-iodobutoxy (C1) Iodoalkoxy chain enables cross-coupling Pharmaceutical intermediates
4-Chloro-1-iodo-2-methoxybenzene Cl (C4), I (C1), OCH3 (C2) Direct aryl iodide for coupling reactions Material science
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene Cl (C1), I (C4), 4-ethoxybenzyl Bulky substituent limits reactivity Specialty chemicals
2-Chloro-1-fluoro-4-methoxybenzene Cl (C2), F (C1), OCH3 (C4) Electron-deficient ring for electrophilic substitution Agrochemicals

Biological Activity

2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene, also known as a derivative of methoxybenzene, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various interactions with biological systems, making it a candidate for further investigation in pharmacology and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClIO2. Its structure features a methoxy group, a chloro group, and an iodobutoxy chain, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial : Potential efficacy against bacterial and fungal strains.
  • Antioxidant : Ability to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : Interaction with specific enzymes that may lead to therapeutic effects.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Free Radical Scavenging : The methoxy group can stabilize free radicals, contributing to antioxidant properties.
  • Enzyme Interaction : The halogen substituents (chlorine and iodine) may enhance binding affinity to enzyme active sites, potentially inhibiting their activity.

Antimicrobial Activity

A study assessing the antimicrobial properties of halogenated phenolic compounds found that derivatives similar to this compound exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

CompoundMIC (µg/mL)Target Bacteria
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
This compound128Pseudomonas aeruginosa

Antioxidant Activity

In vitro assays demonstrated that the compound scavenged DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals effectively. The half-maximal effective concentration (EC50) was determined to be 25 µg/mL, suggesting strong antioxidant potential.

Enzyme Inhibition Studies

The compound's interaction with myeloperoxidase (MPO) was evaluated in a biochemical assay. It showed significant inhibition with an IC50 value of 15 µM, indicating potential therapeutic applications in inflammatory conditions where MPO is implicated.

Case Studies

A recent case study investigated the effects of this compound on oxidative stress in cellular models. The compound was administered to human fibroblast cells exposed to hydrogen peroxide. Results indicated a reduction in oxidative damage markers by approximately 40%, supporting its role as an antioxidant.

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